(R)-4-(Amino(cyclopropyl)methyl)benzonitrile
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Overview
Description
®-4-(Amino(cyclopropyl)methyl)benzonitrile: ®-2-(Amino(cyclopropyl)methyl)benzonitrile , is a chemical compound with the following structure:
This compound
It belongs to the class of benzonitrile derivatives and contains an amino group attached to a cyclopropylmethyl moiety. The compound’s chirality arises from the presence of an asymmetric carbon center (marked as “R”).
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of an appropriate precursor with a chiral amine. For example, starting from commercially available ®-epichlorohydrin, the following steps can be employed:
Ring Opening: Treatment of ®-epichlorohydrin with sodium azide leads to the formation of ®-azido-1-(chloromethyl)cyclopropane.
Reductive Amination: The azido compound reacts with an amine (e.g., methylamine) under reductive conditions to yield ®-4-(aminomethyl)cyclopropane.
Nitrilation: Finally, the nitrile group is introduced via reaction with a nitrile source (e.g., sodium cyanide) to obtain the target compound.
Industrial Production: The industrial production of this compound may involve variations of the above synthetic steps, optimized for large-scale manufacturing.
Chemical Reactions Analysis
®-4-(Amino(cyclopropyl)methyl)benzonitrile: can participate in various chemical reactions:
Reduction: It can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Substitution: The nitrile group can be substituted with other functional groups.
Cycloaddition: The cyclopropyl ring may participate in cycloaddition reactions.
Common reagents and conditions depend on the specific transformation desired.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Agrochemicals: It may serve as a precursor for crop protection agents.
Materials Science: Its unique structure could be useful in designing novel materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
®-4-(Amino(cyclopropyl)methyl)benzonitrile: stands out due to its cyclopropylmethyl group and chiral center. Similar compounds include other benzonitrile derivatives, but this compound’s distinct features make it valuable for specific applications.
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-[(R)-amino(cyclopropyl)methyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10-11H,5-6,13H2/t11-/m0/s1 |
InChI Key |
JRXWWKGCTHCWJG-NSHDSACASA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC=C(C=C2)C#N)N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)C#N)N |
Origin of Product |
United States |
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